Phenylacetic-alpha-13C acid
Overview
Description
Phenylacetic-alpha-13C acid is a labeled compound where the carbon atom in the carboxyl group is replaced with the carbon-13 isotope. This isotopic labeling is particularly useful in various scientific research applications, including nuclear magnetic resonance (NMR) spectroscopy and metabolic studies. Phenylacetic acid itself is an aromatic carboxylic acid with a phenyl group attached to an acetic acid moiety. It is known for its distinctive honey-like odor and is found in various natural sources such as fruits and plants.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenylacetic-alpha-13C acid can be synthesized through several methods. One common approach involves the hydrolysis of phenylacetonitrile labeled with carbon-13. This reaction typically uses sulfuric acid or hydrochloric acid as a catalyst. Another method involves the oxidation of phenylacetaldehyde labeled with carbon-13 using copper (II) hydroxide. Additionally, this compound can be obtained by the hydrolysis of sodium phenylethanoate labeled with carbon-13 or by acid hydrolysis of methylphenylacetate labeled with carbon-13 .
Industrial Production Methods
Industrial production of this compound often involves the use of advanced techniques such as carbonylation and phase-transfer catalysis. For example, the carbonylation of benzyl chloride derivatives labeled with carbon-13 in the presence of a palladium catalyst and a base can yield this compound. This method is efficient and provides high yields under mild conditions .
Chemical Reactions Analysis
Types of Reactions
Phenylacetic-alpha-13C acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenylacetone.
Reduction: It can be reduced to form phenylethanol.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives
Common Reagents and Conditions
Oxidation: Copper (II) hydroxide is commonly used as an oxidizing agent.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Reagents such as sodium hydroxide or potassium hydroxide are often used in substitution reactions
Major Products Formed
Oxidation: Phenylacetone
Reduction: Phenylethanol
Substitution: Various phenylacetic acid derivatives
Scientific Research Applications
Phenylacetic-alpha-13C acid has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in NMR spectroscopy to study molecular structures and dynamics.
Biology: It is used in metabolic studies to trace the pathways of phenylalanine and other related compounds.
Medicine: It is used in the study of drug metabolism and pharmacokinetics.
Industry: It is used in the synthesis of labeled pharmaceuticals and other chemical products .
Mechanism of Action
Phenylacetic-alpha-13C acid exerts its effects primarily through its role as a labeled compound in research. The carbon-13 isotope allows for the tracking and analysis of metabolic pathways and molecular interactions. In biological systems, it can be metabolized similarly to phenylacetic acid, involving enzymes such as phenylacetate esterases and carboxylesterases .
Comparison with Similar Compounds
Phenylacetic-alpha-13C acid can be compared with other similar compounds such as:
Phenylacetic acid: The non-labeled version, which is widely used in organic synthesis and as a precursor for various pharmaceuticals.
Phenylacetic acid-1-13C: Another labeled version where the carbon-13 isotope is in a different position.
Phenylacetic acid-2-13C: Similar to this compound but with the carbon-13 isotope in the second position
This compound is unique due to its specific labeling, which makes it particularly useful for detailed NMR studies and metabolic tracing.
Biological Activity
Phenylacetic-alpha-13C acid, a stable isotope-labeled derivative of phenylacetic acid (PAA), has garnered attention in various biological and biochemical studies due to its role in metabolic pathways and potential therapeutic applications. This article explores the biological activity of this compound, including its enzymatic interactions, effects on microbial communities, and implications for human health.
Overview of Phenylacetic Acid
Phenylacetic acid is a key intermediate in the metabolism of aromatic compounds, predominantly involved in the degradation processes within various microbial species. It serves as a substrate for several enzymes that facilitate its conversion into other biologically relevant molecules. The biological activity of PAA is crucial for understanding its potential applications in medicine and biotechnology.
Enzymatic Pathways
The metabolic pathway involving phenylacetic acid is complex, comprising multiple enzymes that catalyze various reactions. Notably, the phenylacetate-CoA ligase (PaaK) initiates the pathway by activating phenylacetate through CoA attachment, which is essential for subsequent enzymatic reactions. The enzymatic activities associated with PAA include:
- Hydrolysis of Esters : PAA can hydrolyze aromatic and aliphatic esters, contributing to detoxification processes in the body .
- Transesterification Reactions : It plays a role in converting monoacylglycerides to free fatty acids and glycerol .
- Microbial Degradation : Various bacteria utilize PAA as a carbon source, leading to biofilm formation and influencing pathogenicity and antibiotic resistance .
Microbial Interactions
Phenylacetic acid's impact on gut microbiota is significant. Studies have shown that it can modulate the composition of gut bacteria, promoting beneficial strains while inhibiting pathogenic ones. This modulation is particularly relevant in the context of diet and its influence on the microbiota-gut-brain axis:
- Beneficial Bacteria Promotion : PAA has been linked to increased levels of butyrate-producing bacteria such as Lactobacillus and Bifidobacterium, which are essential for gut health .
- Detoxification Role : In patients with metabolic disorders like phenylketonuria (PKU), phenylacetate is produced as a byproduct of phenylalanine metabolism, highlighting its role in detoxifying excess phenylalanine .
Research Findings
Recent studies have focused on the structural and functional aspects of enzymes involved in the PAA metabolic pathway. For example:
- Enzyme Kinetics : The activity of PaaK was characterized under various conditions, showing high specificity for phenylacetate with optimal activity at 30°C and pH 8.0 .
- Isotope Labeling Studies : Use of alpha-13C-labeled substrates has provided insights into the metabolic fluxes involving PAA, allowing researchers to trace its incorporation into various metabolic products .
Case Studies
- Microbial Degradation : A study demonstrated that Pseudomonas species could effectively utilize phenylacetic acid, leading to enhanced degradation rates of aromatic pollutants in contaminated environments.
- Therapeutic Applications : Clinical trials have investigated phenylacetic acid's efficacy as an adjunct treatment for hyperammonemia, showcasing its potential benefits in managing ammonia levels in patients with liver dysfunction .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
2-phenylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10)/i6+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJVXDMOQOGPHL-PTQBSOBMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[13CH2]C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583506 | |
Record name | Phenyl(2-~13~C)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60583506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68661-15-4 | |
Record name | Phenyl(2-~13~C)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60583506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 68661-15-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.